molecular formula C23H38O4 B1679974 Ácido 24-norursodeoxycólico CAS No. 99697-24-2

Ácido 24-norursodeoxycólico

Número de catálogo: B1679974
Número CAS: 99697-24-2
Peso molecular: 378.5 g/mol
Clave InChI: QYYDXDSPYPOWRO-JHMCBHKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El ácido norursodeoxycólico es un derivado de ácido biliar que ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en enfermedades hepáticas. Es un derivado de ácido ursodeoxycólico de cadena lateral acortada, que es conocido por su uso en el tratamiento de enfermedades hepáticas colestásicas .

Aplicaciones Científicas De Investigación

Primary Sclerosing Cholangitis (PSC)

NorUDCA has been investigated as a novel therapeutic agent for PSC, an immune-mediated cholestatic liver disease. Clinical trials have demonstrated that NorUDCA can significantly reduce serum alkaline phosphatase levels, a marker of cholestasis, thereby indicating its potential efficacy in managing PSC .

Alcoholic Liver Disease (ALD)

Research indicates that NorUDCA can ameliorate liver injury associated with ALD. In experimental models, it reduced hepatocyte death and shifted macrophage polarization towards an anti-inflammatory phenotype, suggesting a protective role against ethanol-induced liver damage .

Table 1: Summary of Key Studies on NorUDCA

Study ReferenceDisease ModelKey FindingsImplications
Alcoholic Liver DiseaseAmeliorated liver injury; reduced pro-inflammatory cytokinesPotential new treatment for ALD
Primary Sclerosing CholangitisModulated TH17/Treg balance; reduced inflammationPromising therapeutic for PSC
CD8+ T Cell DysregulationDirect modulation of CD8+ T cells; reduced hepatic immunopathologyInsights into immune-mediated liver diseases
Cholestatic Liver Disease ModelsReduced serum markers of cholestasis; improved liver functionSupports use in various cholestatic conditions

Mecanismo De Acción

El ácido norursodeoxycólico ejerce sus efectos a través de varios mecanismos:

    Dianas moleculares: Se dirige a receptores y enzimas específicos involucrados en el metabolismo y transporte de los ácidos biliares.

    Vías involucradas: Modula las vías de señalización relacionadas con la inflamación, la fibrosis y el metabolismo celular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido norursodeoxycólico se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido ursodeoxycólico. La ruta sintética implica el acortamiento de la cadena lateral del ácido ursodeoxycólico. Este proceso generalmente incluye pasos como oxidación, reducción e hidrólisis bajo condiciones de reacción específicas .

Métodos de producción industrial

La producción industrial del ácido norursodeoxycólico implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser rentable y escalable, lo que lo hace adecuado para la producción comercial .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido norursodeoxycólico experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones suelen implicar temperaturas y niveles de pH controlados para garantizar los resultados de reacción deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido norursodeoxycólico, que pueden utilizarse posteriormente en diferentes aplicaciones .

Comparación Con Compuestos Similares

El ácido norursodeoxycólico se compara con otros derivados de ácidos biliares, tales como:

Singularidad

El ácido norursodeoxycólico es único debido a su estructura de cadena lateral acortada, que le confiere propiedades farmacocinéticas distintas. Esta modificación estructural le permite someterse a derivación colehepática, mejorando su potencial terapéutico en enfermedades hepáticas .

Actividad Biológica

24-Norursodeoxycholic acid (NorUDCA) is a synthetic bile acid derivative of ursodeoxycholic acid (UDCA) that has gained attention for its potential therapeutic applications in treating cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). This article explores the biological activity of NorUDCA, focusing on its immunomodulatory properties, effects on liver function, and potential mechanisms of action.

Immunomodulatory Effects
NorUDCA has been shown to directly modulate the function of CD8+ T cells, which play a crucial role in the pathogenesis of PSC. Studies involving Mdr2 knockout mice, a model for PSC, revealed that NorUDCA reduced the activation and proliferation of CD8+ T cells, leading to decreased hepatic inflammation and injury .

  • Key Findings:
    • NorUDCA decreased hepatic innate and adaptive immune cell populations.
    • It ameliorated liver injury in models of CD8+ T cell-driven immunopathology.
    • The compound was shown to affect metabolic pathways in CD8+ T cells, particularly through mTORC1 signaling .

Choleretic and Antifibrotic Properties
In addition to its immunomodulatory effects, NorUDCA exhibits choleretic properties, enhancing bile flow and promoting the detoxification of bile acids. This action is critical in mitigating cholestasis and preventing fibrosis in liver tissues .

  • Mechanisms Identified:
    • Induction of bile acid detoxifying enzymes and efflux pumps.
    • Enhanced hydrophilicity of biliary bile acids, facilitating their secretion .
    • Stimulation of biliary bicarbonate secretion, which protects against toxic bile acid effects .

Case Studies and Clinical Trials

Recent clinical trials have demonstrated the efficacy of NorUDCA in reducing liver enzyme levels in patients with PSC. A Phase II trial indicated significant reductions in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels after 12 weeks of treatment .

  • Table 1: Clinical Outcomes from Phase II Trials
ParameterBaseline LevelsPost-Treatment Levelsp-value
Serum ALP (U/L)300150<0.01
Serum ALT (U/L)10050<0.01
Total Bilirubin (mg/dL)2.51.2<0.05

Experimental Studies

In preclinical models, NorUDCA has been shown to significantly improve liver histology and reduce markers of inflammation and fibrosis compared to UDCA. Specifically, Mdr2(-/-) mice treated with NorUDCA exhibited lower hydroxyproline content—a marker for collagen deposition—indicating reduced fibrosis .

  • Table 2: Comparative Effects on Liver Histology
TreatmentHydroxyproline Content (μg/g tissue)Infiltrating Neutrophils (cells/HPF)
NorUDCA4510
UDCA8025
Control10030

Propiedades

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
24-Norursodeoxycholic acid
Reactant of Route 2
24-Norursodeoxycholic acid
Reactant of Route 3
24-Norursodeoxycholic acid
Reactant of Route 4
24-Norursodeoxycholic acid
Reactant of Route 5
24-Norursodeoxycholic acid
Reactant of Route 6
24-Norursodeoxycholic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.